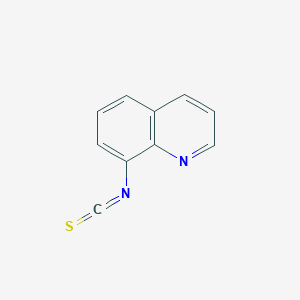
8-Isothiocyanatoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isothiocyanatoquinoline is a chemical compound characterized by the presence of an isothiocyanate group attached to the eighth position of a quinoline ring. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The isothiocyanate group is known for its reactivity and biological activity, making this compound a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isothiocyanatoquinoline typically involves the introduction of the isothiocyanate group to the quinoline ring. One common method is the reaction of 8-aminoquinoline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of thiophosgene due to its toxicity and reactivity. Industrial methods may also employ alternative reagents and catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for the isothiocyanate derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Addition Reactions: Nucleophiles such as amines and thiols are used, often in the presence of a base like triethylamine.
Major Products Formed:
Substitution Reactions: Thiourea derivatives and other substituted quinoline compounds.
Addition Reactions: Thiourea derivatives.
Applications De Recherche Scientifique
8-Isothiocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways in diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Isothiocyanatoquinoline involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the isothiocyanate group, which can interact with amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The quinoline ring may also contribute to its biological activity by interacting with DNA and other cellular targets.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
8-Aminoquinoline: Used as a precursor in the synthesis of 8-Isothiocyanatoquinoline and other derivatives.
Quinoline: The parent compound, widely studied for its diverse biological activities.
Uniqueness: this compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H6N2S |
|---|---|
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
8-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-12-9-5-1-3-8-4-2-6-11-10(8)9/h1-6H |
Clé InChI |
YTKGLDCQABZZEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N=C=S)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
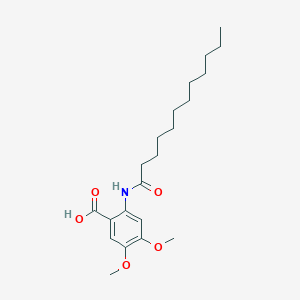
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide](/img/structure/B12448660.png)
![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)

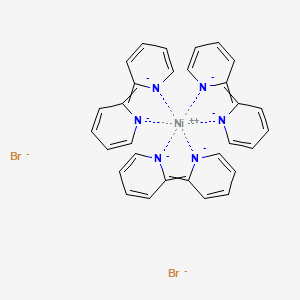
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
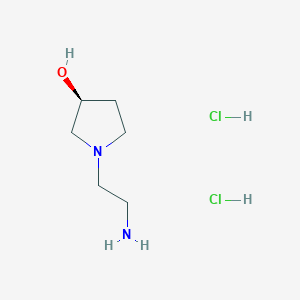
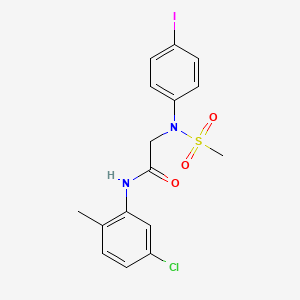
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
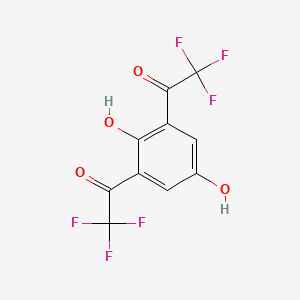
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B12448708.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B12448710.png)
![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)
